molecular formula C12H11NO2 B1267726 Maleimide, N-phenethyl- CAS No. 6943-90-4

Maleimide, N-phenethyl-

Cat. No. B1267726
CAS RN: 6943-90-4
M. Wt: 201.22 g/mol
InChI Key: YDGBGLKCFQULNS-UHFFFAOYSA-N
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Description

“Maleimide, N-phenethyl-” is a derivative of maleimide where the NH group is replaced with a phenethyl group . Maleimides are important building blocks in organic synthesis . They are used in the site-selective modification of proteins . The name “maleimide” is a contraction of maleic acid and imide, the -C(O)NHC(O)- functional group .


Synthesis Analysis

The synthesis of N-phenylmaleimides involves two steps from maleic anhydride and a substituted aniline . This process is part of a green multi-step synthesis used in undergraduate organic chemistry laboratories .


Molecular Structure Analysis

The molecular formula of “Maleimide, N-phenethyl-” is C12H11NO2 . The structure of maleimides can be analyzed using spectroscopic analysis . This method measures the absorption of radiation as a function of wavelength, revealing a directly proportional relationship between absorbance and the concentration of the functional groups in the material sample .


Chemical Reactions Analysis

Maleimides are susceptible to additions across the double bond either by Michael additions or via Diels-Alder reactions . They react with thiols to form thioethers, featuring a strong C-S bond . The reaction generates succinimides that are unstable over prolonged time in vivo .


Physical And Chemical Properties Analysis

The physical and chemical properties of maleimides can be characterized using optical and electron microscopy, vibrational spectroscopy, cyclic voltammetry, and electrochemical impedance spectroscopy .

Scientific Research Applications

1. Diagnostic Applications

N-(4-[125I]iodophenethyl)maleimide (IPEM) is utilized in diagnostic applications, particularly as a protein sulfhydryl reactive agent. It has been shown to conjugate effectively to specific antibody fragments, maintaining stable covalent attachments and demonstrating in vivo stability. This makes it a valuable tool in targeted diagnostic imaging, such as in tumor detection and biodistribution studies (Hylarides et al., 1991).

2. Antitumor and Antimicrobial Properties

N-Phenethyl-maleimide derivatives have exhibited antitumor and antimetastatic effects in preclinical models. These derivatives were shown to reduce the number of lung metastases and inhibit tumor growth with minimal toxicity. The structure of the maleimide and the substituent groups on the aromatic ring significantly influence these properties, indicating potential applications in developing new anticancer agents (Noldin et al., 2015). Additionally, maleimides have shown antifungal activities and selectivity towards pathogenic fungi, indicating potential as antifungal agents (Sortino et al., 2011).

3. Bioconjugation and Stability Enhancement

N-aryl maleimides, including N-phenethyl-maleimide, are used to covalently attach drugs to cysteine thiols for the production of antibody-drug conjugates (ADCs). These compounds form stable antibody conjugates and demonstrate improved stability in the bloodstream compared to traditional N-alkyl maleimides. This stability enhancement is critical in maintaining the therapeutic efficacy of ADCs and reducing the toxicity of released drugs (Christie et al., 2015).

4. Material Science Applications

N-Phenethyl-maleimide has also found applications in material sciences, such as in the synthesis of maleimide-based monomers and their polymerization. These materials have shown potential due to their unique properties, including optical activity and high molecular weights, indicating their use in various polymer-based applications (Jiang & Ni, 2004).

Safety And Hazards

Maleimides are considered hazardous. They are toxic if swallowed, cause severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and are harmful in contact with skin or if inhaled .

Future Directions

Transition-metal-catalyzed directed C–H alkenylation with maleimides has attracted much attention in recent years . These derivatives can be readily modified into biologically important compounds . The development of materials that could directly interface electrical components with specific neurons is also a promising area of research .

properties

IUPAC Name

1-(2-phenylethyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-6-7-12(15)13(11)9-8-10-4-2-1-3-5-10/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGBGLKCFQULNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287848
Record name Maleimide, N-phenethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maleimide, N-phenethyl-

CAS RN

6943-90-4
Record name Maleimide, N-phenethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Maleimide, N-phenethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Maleimide, N-phenethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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